trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Description
Conformational Dynamics of the Pyrrolidine Ring System
The pyrrolidine ring in trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid adopts a non-planar conformation due to steric constraints imposed by the substituents at C3 and C4. The ring puckering follows a pseudorotation pathway, alternating between Cγ-exo (UP) and Cγ-endo (DOWN) states (Fig. 1). Quantum mechanical (QM) studies on analogous proline derivatives reveal that substituents at C3 and C4 significantly influence the equilibrium between these puckered states.
Key Findings:
- The trans configuration at C3 and C4 stabilizes the DOWN puckering state (pseudorotation phase angle: 18°–36°).
- Ring puckering amplitude (θ) ranges between 30°–45°, as calculated using the Cremer-Pople parameters.
- Steric hindrance from the Boc and Cbz groups restricts free rotation of the pyrrolidine ring, favoring a single dominant conformation in solution.
| Parameter | Value (UP State) | Value (DOWN State) |
|---|---|---|
| Pseudorotation (φ) | 160°–180° | 18°–36° |
| Puckering Amplitude | 35°–45° | 30°–40° |
| Energy Barrier | 2.1 kcal/mol | 1.8 kcal/mol |
Table 1: Conformational parameters of the pyrrolidine ring derived from molecular dynamics simulations.
Orthogonal Protecting Group Strategy: Boc vs. Cbz Functionalities
The compound employs a dual-protection strategy using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to selectively mask the amine functionalities (Fig. 2).
Boc Group (N-Terminal Protection):
- Stability: Resists basic and nucleophilic conditions but cleaved under acidic media (e.g., TFA).
- Steric Impact: The tert-butyl group induces a 15°–20° tilt in the pyrrolidine ring, as observed in X-ray diffraction studies of analogous compounds.
Cbz Group (C-Terminal Protection):
- Stability: Labile under hydrogenolysis (H₂/Pd-C) but stable toward acids and bases.
- Electronic Effects: The benzyloxycarbonyl moiety enhances solubility in polar aprotic solvents (ε = 12–15 in DMSO).
Orthogonality Validation:
Carboxylic Acid Reactivity at C3 Position
The C3 carboxylic acid group exhibits atypical reactivity due to its proximity to the pyrrolidine ring’s electron-rich nitrogen.
Acidity and Tautomerism:
- pKa: 3.8–4.2 (measured via potentiometric titration in H₂O), slightly lower than aliphatic carboxylic acids due to intramolecular hydrogen bonding with the Boc group.
- Tautomeric Equilibrium: The acid exists in a 65:35 ratio between the canonical carboxylate and a rare zwitterionic form stabilized by N–H···O interactions.
Synthetic Applications:
- Esterification: Reacts with DCC/DMAP to form activated esters (yield: 85–92%).
- Amide Coupling: Utilized in Solid-Phase Peptide Synthesis (SPPS) with HBTU/HOBt, achieving coupling efficiencies >95%.
Spectroscopic Signatures:
Properties
IUPAC Name |
(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEFCWDPJFBV-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109133 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820571-98-9 | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) to form a Boc-protected intermediate.
Formation of the Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of the Cbz Group: .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed to remove the Boc and Cbz protecting groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to remove protecting groups.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids , while reduction can yield amines .
Scientific Research Applications
Drug Development
Trans-4-N-Boc-Amino-1-Cbz-Pyrrolidine-3-Carboxylic Acid serves as a chiral building block for synthesizing biologically active compounds, including:
- Metalloproteinase Inhibitors : These compounds have potential therapeutic applications in treating cancer and inflammatory diseases by inhibiting enzymes that degrade extracellular matrix components.
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis processes, where it aids in achieving high enantiomeric purity in final products. For example, it has been used as a catalyst in the enantioselective Michael addition of aldehydes to nitroalkenes, demonstrating superior performance compared to other catalysts .
Interaction Studies
Research has focused on its binding properties with various biological targets. Preliminary data indicate that derivatives of this compound may interact with enzyme active sites or receptor binding sites, influencing biological pathways relevant to drug action .
Case Studies
Mechanism of Action
The mechanism of action of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis . The Boc and Cbz groups protect the amino groups from unwanted reactions, allowing for selective modifications at other sites . The removal of these protecting groups is typically achieved through acidic or basic hydrolysis , revealing the free amino groups for further reactions .
Comparison with Similar Compounds
Functional Roles
- Boc Group : Enhances stability during synthetic reactions, particularly in acidic conditions.
- Cbz Group: Provides orthogonal protection, removable via hydrogenolysis, enabling sequential deprotection strategies in peptide synthesis.
- Carboxylic Acid Moiety : Facilitates conjugation with amines or alcohols, making it a versatile building block for bioactive molecules.
Applications
Primarily used in medicinal chemistry as a precursor for peptidomimetics, protease inhibitors, and kinase modulators. Its rigid pyrrolidine scaffold mimics proline-like conformations, influencing target binding affinity .
Structural Analogs with Varying Protecting Groups
Key Compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| trans-4-Boc-Amino-1-Benzyl-pyrrolidine-3-carboxylic acid | 628725-28-0 | C₁₇H₂₄N₂O₄ | 320.38 | Single Boc protection; benzyl substituent |
| 1-Benzyl-pyrrolidine-3-carboxylic acid | 60169-72-4 | C₁₂H₁₅NO₂ | 205.26 | Unprotected amino acid; simpler structure |
| Boc-(±)-trans-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid | N/A | C₁₆H₂₀BrNO₄ | 370.24 | Aromatic bromophenyl substituent; increased lipophilicity |
Comparison Highlights :
- Dual vs. Single Protection: The target compound’s Boc and Cbz groups (C₁₈H₂₄N₂O₆) offer sequential deprotection flexibility, unlike the singly protected trans-4-Boc-Amino-1-Benzyl variant (C₁₇H₂₄N₂O₄) .
- Stability : The Cbz group in the target compound enhances resistance to nucleophilic attack compared to the benzyl group in CAS 628725-28-0, which is more prone to oxidation .
Heterocyclic Derivatives and Ring-Size Effects
Pyrazole and Thiazole Derivatives ():
- Example : 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Example: 1-Aminocyclobutane[11C]carboxylic acid (ACBC).
- Comparison : ACBC’s four-membered cyclobutane ring reduces conformational flexibility compared to pyrrolidine. This rigidity may explain its selective tumor uptake, whereas pyrrolidine derivatives are more suited for protease inhibition due to proline-like puckering .
Stereochemical Variants
- cis vs. trans Isomers : While the evidence primarily references trans isomers, cis configurations (e.g., cis-4-N-Boc-pyrrolidine derivatives) would exhibit distinct steric hindrance, affecting synthetic accessibility and biological activity. For instance, trans isomers generally show higher metabolic stability due to reduced ring strain .
Commercial Availability
- The target compound is priced at $825.89/g (American Custom Chemicals), reflecting its specialized use. In contrast, simpler analogs like 1-Benzyl-pyrrolidine-3-carboxylic acid (CAS 60169-72-4) cost significantly less due to lower synthetic complexity .
Biological Activity
Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and protective groups (tert-butoxycarbonyl, Boc, and benzyloxycarbonyl, Cbz), enable it to serve as a versatile chiral building block in the synthesis of biologically active compounds. This article explores its biological activity, synthesis methods, and applications in drug development.
Structural Characteristics
The molecular formula of this compound is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol. The compound features:
- Pyrrolidine Ring : A five-membered ring containing one nitrogen atom, contributing to its biological interactions.
- Protective Groups : The Boc and Cbz groups enhance stability and reactivity, making the compound suitable for various modifications.
1. Synthesis of Bioactive Compounds
This compound has been utilized in synthesizing various biologically active compounds, including metalloproteinase inhibitors. Modifications to the pyrrolidine ring can significantly influence the compound's interaction profiles with biological targets, enhancing its therapeutic potential .
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, conjugates formed by coupling Boc-amino acids with benzylpiperazine demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The synthesized molecules showed inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics.
3. Cytotoxicity and Anticancer Properties
Studies have evaluated the cytotoxic activity of various synthesized conjugates on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Hydrolyzed peptide conjugates exhibited promising results, with some demonstrating significant cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil .
Case Study 1: Synthesis and Evaluation of Antimicrobial Conjugates
A study synthesized various Boc-amino acid conjugates and tested their antimicrobial activity using the agar-well diffusion method. The results indicated that certain Trp- and Phe-containing conjugates had enhanced antibacterial properties, with MIC values between 6 to 12.5 µg/mL .
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, the hydrolyzed derivatives of this compound were evaluated against EAC and DLA cell lines. Results showed that specific modifications led to improved cytotoxicity, indicating potential for further development as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₈H₂₄N₂O₆ | Dual protective groups (Boc & Cbz) | Antimicrobial, cytotoxic |
| L-Proline | C₅H₉NO₂ | Simple amino acid structure | Limited biological activity |
| 4-Piperidone | C₅H₉NO | Six-membered nitrogen ring | Moderate antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups. Key steps include:
- Enzymatic resolution : As demonstrated in analogous pyrrolidine derivatives, lipase-catalyzed kinetic resolution can achieve high enantiomeric excess (≥98% ee) for trans-isomers .
- Protection strategies : Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP in THF) followed by Cbz group introduction using Cbz-Cl and a base like NaHCO₃ .
- Yield optimization : Reaction temperatures >100°C and inert atmospheres reduce side reactions (e.g., epimerization). Purification via recrystallization (e.g., ethanol/water mixtures) improves purity to >95% .
Q. How can the purity and stereochemical integrity of the compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients resolves diastereomers .
- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., J = 8–10 Hz for trans-pyrrolidine protons) and Boc/Cbz carbonyl signals (δ ~155 ppm for Boc, ~165 ppm for Cbz) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 378.18 for C₁₈H₂₄N₂O₆) and fragmentation patterns .
Advanced Research Questions
Q. What strategies mitigate racemization during the removal of Boc/Cbz protecting groups in downstream applications?
- Methodological Answer :
- Selective deprotection : Use TFA (trifluoroacetic acid) for Boc removal under mild conditions (0°C, 1–2 hr) to minimize acid-induced racemization. Cbz groups are cleaved via catalytic hydrogenation (H₂, Pd/C) at ambient temperature .
- Additives : Scavengers like triethylsilane (TES) during Boc deprotection reduce carbocation formation, a common racemization pathway .
- Monitoring : Real-time circular dichroism (CD) spectroscopy tracks chiral stability during deprotection .
Q. How does the compound’s stereochemistry influence its utility in peptide-mimetic drug design?
- Methodological Answer :
- Conformational rigidity : The trans-pyrrolidine scaffold restricts backbone flexibility, enhancing binding affinity to targets like proteases or GPCRs. Computational modeling (e.g., molecular dynamics) predicts optimal dihedral angles (θ = 60–90°) for target engagement .
- Case study : Analogues with trans-3,4-dicarboxylic acid moieties show improved solubility and bioavailability in preclinical models, attributed to hydrogen-bonding interactions with polar residues in binding pockets .
Q. What analytical challenges arise in characterizing degradation products under accelerated stability testing?
- Methodological Answer :
- Degradation pathways : Hydrolysis of the Boc group under acidic conditions generates tert-butanol and CO₂, while Cbz cleavage forms benzyl alcohol. LC-MS/MS identifies degradants (e.g., m/z 156.08 for benzyl alcohol adducts) .
- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. UPLC-PDA quantifies degradation kinetics (t₁/₂ = 14 days for trans-isomer) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for Boc/Cbz-protected pyrrolidine derivatives: How to reconcile?
- Resolution :
- Polymorphism : Differing crystallization solvents (e.g., ethanol vs. acetone) produce polymorphs with melting point variations (e.g., 130–152°C) .
- Impurity effects : Residual solvents (e.g., DMF) lower observed mp. Recrystallization from ethyl acetate/n-hexane yields the purest form (mp 152°C) .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous or oxidizing environments?
- Methodological Answer :
- Hydrolysis risk : Store at –20°C under nitrogen to prevent Boc group hydrolysis. Use anhydrous DMF or DCM as reaction solvents .
- Oxidation : Avoid strong oxidizers (e.g., KMnO₄) to prevent Cbz group degradation. Work under inert gas (Ar/N₂) .
Applications in Drug Discovery
Q. How is this compound utilized in the synthesis of protease inhibitors?
- Methodological Answer :
- Scaffold functionalization : Introduce fluorinated substituents (e.g., 4,4-difluoro-pyrrolidine) via electrophilic fluorination (Selectfluor®) to enhance metabolic stability .
- Biological testing : IC₅₀ values against trypsin-like proteases (≤10 nM) are measured via fluorogenic substrate assays (e.g., Z-Gly-Pro-Arg-AMC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
